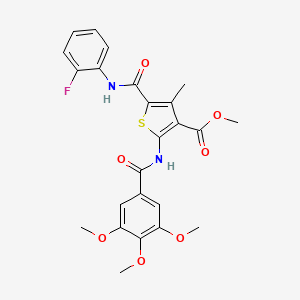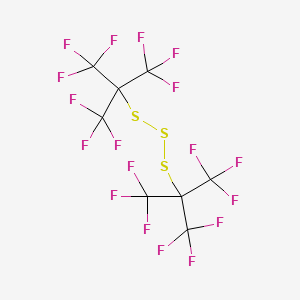
Iron dodecacarbonyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Iron dodecacarbonyl can be synthesized through several methods. One common method involves the thermolysis of iron pentacarbonyl (Fe(CO)₅), which produces this compound and carbon monoxide . Another method involves the reaction of iron pentacarbonyl with a base, followed by oxidation with an acid . Industrial production methods often utilize these synthetic routes, ensuring the compound is produced in a controlled environment to maintain its stability and purity .
Analyse Des Réactions Chimiques
Iron dodecacarbonyl undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is a more reactive source of iron(0) compared to iron pentacarbonyl . Common reagents used in these reactions include bases, acids, and other ligands that can replace the carbonyl groups . Major products formed from these reactions include different iron carbonyl complexes and clusters, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Iron dodecacarbonyl has numerous scientific research applications. In chemistry, it is used as a precursor for the synthesis of iron-containing nanoparticles, which have applications in waste remediation, data storage, and magnetic resonance imaging . In biology and medicine, iron nanoparticles derived from this compound are explored for their potential as MRI contrast agents and in bioseparation processes . In industry, this compound is used in the production of various iron-based materials and catalysts .
Mécanisme D'action
The mechanism of action of iron dodecacarbonyl involves the coordination of its carbonyl ligands to the iron atoms, which stabilizes the iron cluster and allows it to participate in various chemical reactions . The molecular targets and pathways involved in its reactions depend on the specific ligands and conditions used, but generally, the compound acts as a source of iron(0) and can facilitate the formation of new iron-carbon bonds .
Comparaison Avec Des Composés Similaires
Iron dodecacarbonyl can be compared to other iron carbonyl compounds such as iron pentacarbonyl (Fe(CO)₅) and diiron nonacarbonyl (Fe₂(CO)₉). Unlike iron pentacarbonyl, which is highly toxic and volatile, this compound is a solid and less volatile, making it easier to handle . Diiron nonacarbonyl, on the other hand, has a different structure and reactivity profile compared to this compound . The unique triangular structure of this compound and its reactivity make it a valuable compound in various applications .
Propriétés
Formule moléculaire |
C12H2Fe3O12 |
|---|---|
Poids moléculaire |
505.67 g/mol |
Nom IUPAC |
carbon monoxide;iron;iron(2+);methanone |
InChI |
InChI=1S/2CHO.10CO.3Fe/c12*1-2;;;/h2*1H;;;;;;;;;;;;;/q2*-1;;;;;;;;;;;;;+2 |
Clé InChI |
QKQDOULBEQSQOZ-UHFFFAOYSA-N |
SMILES canonique |
[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe].[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


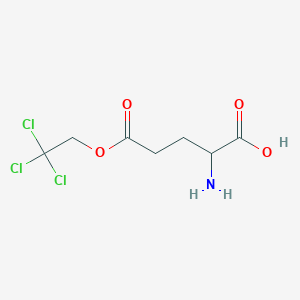
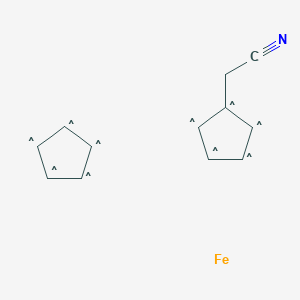

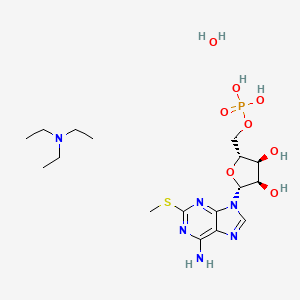


![1-methyl-4-[3-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine](/img/structure/B12063120.png)

